N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
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Overview
Description
N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H25ClN2O3S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1274415 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Treatment
A study highlights the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including structures related to N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for their ability to inhibit the acetylcholinesterase enzyme, which is a target for Alzheimer’s disease therapeutics. The synthesized compounds showed promise, further supported by spectral analysis and haemolytic activity evaluation to validate their potential as drug candidates (Rehman et al., 2018).
Antioxidant Capacity and Anticholinesterase Activity
Another research focused on the synthesis of sulfonyl hydrazone derivatives with piperidine rings, investigating their medicinal chemistry applications. The synthesized compounds were evaluated for antioxidant capacity and anticholinesterase activity. Some derivatives exhibited notable lipid peroxidation inhibitory activity and outperformed standard antioxidants in various assays. This indicates the potential application of such derivatives in combating oxidative stress-related diseases (Karaman et al., 2016).
Anti-acetylcholinesterase Activity for Dementia
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity were explored, indicating the utility of such compounds in treating dementia. A specific compound demonstrated significant potency as an AChE inhibitor, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activity
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related structurally to this compound, demonstrated their antibacterial potentials. These compounds were synthesized and showed moderate inhibitory activities against various bacterial strains, suggesting their application in addressing bacterial infections (Iqbal et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)propyl]-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-2-24(22,23)20-12-4-6-15(13-20)17(21)19-11-3-5-14-7-9-16(18)10-8-14/h7-10,15H,2-6,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGSFKBECNHYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.